molecular formula C21H21ClN4OS2 B2357263 (E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride CAS No. 1217211-26-1

(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride

Cat. No. B2357263
M. Wt: 445
InChI Key: WQQXIMCHAZACGI-WVLIHFOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride is a useful research compound. Its molecular formula is C21H21ClN4OS2 and its molecular weight is 445. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

The chemical compound has been explored in various research contexts for its synthesis and potential biological activities. A notable study involves the synthesis of related compounds, where phosphrylation of similar molecules was examined, leading to the creation of phosphonate and phosphonic diamide derivatives through a phospha-Michael addition reaction (Abdou, Shaddy, & Khidre, 2016). Additionally, derivatives of benzimidazole and imidazole, which are structurally related to the compound , have been synthesized and identified as potent inhibitors of human histone deacetylases, demonstrating significant biological activity (Bressi et al., 2010).

Medicinal Chemistry

In medicinal chemistry, similar compounds have been investigated for their role as nonpeptide angiotensin II receptor antagonists. Studies have shown that certain modifications in the molecular structure, such as the introduction of a thienyl ring and an acrylic acid, contribute to the compounds' affinity for the receptor, hinting at potential therapeutic applications (Keenan et al., 1993).

Anticancer Potential

Research into structurally similar compounds has uncovered their potential as anticancer agents. For example, acrylamide conjugates linked to anilinonicotinyl exhibited cytotoxic activity against human cancer cell lines, indicating the possible utility of related compounds in cancer therapy (Kamal et al., 2014).

Antimicrobial and Insecticidal Applications

Further research into related compounds includes their use as building blocks for synthesizing various heterocyclic compounds, which have been tested for antimicrobial activity (Elmagd et al., 2017). Additionally, some novel compounds with thiazole derivatives, similar in structure to the compound , have been synthesized and evaluated for insecticidal activity against the cotton leafworm, demonstrating potential applications in pest control (Soliman et al., 2020).

properties

IUPAC Name

(E)-N-(3-imidazol-1-ylpropyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-3-thiophen-2-ylprop-2-enamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4OS2.ClH/c1-16-5-7-18-19(14-16)28-21(23-18)25(11-3-10-24-12-9-22-15-24)20(26)8-6-17-4-2-13-27-17;/h2,4-9,12-15H,3,10-11H2,1H3;1H/b8-6+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQXIMCHAZACGI-WVLIHFOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CCCN3C=CN=C3)C(=O)C=CC4=CC=CS4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CCCN3C=CN=C3)C(=O)/C=C/C4=CC=CS4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.